An In-Depth Technical Guide to the Basic Properties of 3-(m-Tolyl)-1H-indazol-5-amine
An In-Depth Technical Guide to the Basic Properties of 3-(m-Tolyl)-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-(m-tolyl)-1H-indazol-5-amine (CAS No. 1175793-77-7). This heterocyclic amine, belonging to the indazole class of compounds, is a significant building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This document details the structural features, predicted basicity, solubility profile, a proposed synthetic pathway, and the known biological context of this compound. Experimental protocols and theoretical analyses are presented to provide a practical and in-depth resource for researchers in drug discovery and development.
Introduction
The indazole scaffold is a privileged bicyclic heterocycle, bioisosteric to indole, and is a cornerstone in the design of numerous biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Many indazole-containing compounds have advanced to clinical use, such as Axitinib and Pazopanib, which function as potent tyrosine kinase inhibitors in cancer therapy[1]. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, making it a valuable pharmacophore in the design of targeted therapeutics[2].
3-(m-tolyl)-1H-indazol-5-amine is a specific derivative that incorporates a meta-tolyl group at the 3-position and an amine group at the 5-position of the indazole core. This substitution pattern offers a unique combination of steric and electronic properties that can be exploited for fine-tuning the binding affinity and selectivity of drug candidates. The primary amine at the 5-position provides a key site for further chemical modification and salt formation, influencing the compound's solubility and pharmacokinetic profile.
This guide aims to consolidate the available information on 3-(m-tolyl)-1H-indazol-5-amine, providing a foundational understanding of its basic properties to facilitate its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery, influencing its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure and General Properties
| Property | Value | Source |
| IUPAC Name | 3-(3-Methylphenyl)-1H-indazol-5-amine | N/A |
| CAS Number | 1175793-77-7 | N/A |
| Molecular Formula | C₁₄H₁₃N₃ | N/A |
| Molecular Weight | 223.27 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Storage | 2-8°C, protected from light, in an inert gas | N/A |
Basicity and pKa
The basicity of 3-(m-tolyl)-1H-indazol-5-amine is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The molecule possesses two primary basic centers: the amino group at the 5-position and the pyrazole-like nitrogen atoms of the indazole ring.
Computational methods can provide a more precise estimation of pKa values. Such calculations take into account the electronic effects of the substituents and the stability of the protonated forms. For researchers requiring a precise pKa value, it is recommended to perform an experimental determination via potentiometric titration or UV-vis spectroscopy.
Solubility
The solubility of a drug candidate is a key determinant of its bioavailability. The presence of the basic amino group in 3-(m-tolyl)-1H-indazol-5-amine suggests that its solubility will be pH-dependent. In acidic media, the amine will be protonated, forming a more soluble salt. In neutral or basic media, the compound will exist predominantly in its less soluble free base form.
Systematic structural modifications of indazole derivatives have been shown to improve aqueous solubility[3]. For instance, the introduction of polar groups or the formation of hydrochloride salts can significantly enhance solubility. While quantitative experimental solubility data for 3-(m-tolyl)-1H-indazol-5-amine is not available, it is anticipated to have low solubility in water as a free base, a common characteristic of such aromatic compounds. For practical applications, dissolution in organic solvents such as DMSO, DMF, or methanol is recommended.
Synthesis and Characterization
The synthesis of 3-aryl-1H-indazol-5-amines is often achieved through a multi-step sequence. A plausible and efficient route for the preparation of 3-(m-tolyl)-1H-indazol-5-amine involves a Suzuki-Miyaura cross-coupling reaction as a key step.
Proposed Synthetic Pathway
The synthesis can commence from a readily available starting material, such as 5-bromo-1H-indazole. The general strategy involves the protection of the indazole nitrogen, followed by the Suzuki-Miyaura coupling with an appropriate boronic acid, and subsequent deprotection and functional group manipulation. A more direct approach starts with a pre-functionalized indazole core.
Figure 1: Proposed synthetic workflow for 3-(m-tolyl)-1H-indazol-5-amine via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline based on similar reactions reported in the literature[4][5]. Optimization of reaction conditions may be necessary.
Step 1: Protection of 5-Bromo-1H-indazol-3-amine
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To a solution of 5-bromo-1H-indazol-3-amine in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or diisopropylethylamine).
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Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or 3,4-dihydro-2H-pyran for THP protection) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
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Purify the product by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add the protected 5-bromo-indazol-3-amine, m-tolylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
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Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Step 3: Deprotection
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Dissolve the protected 3-(m-tolyl)-1H-indazol-5-amine in a suitable solvent.
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For a Boc group, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
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For a THP group, treat with a mild acid such as p-toluenesulfonic acid (p-TSA) in methanol.
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Stir the reaction at room temperature until completion.
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Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify the final product as needed.
Characterization
The structure and purity of the synthesized 3-(m-tolyl)-1H-indazol-5-amine should be confirmed by a combination of spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole and tolyl rings, a singlet for the methyl group of the tolyl substituent, and a broad singlet for the amino group protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display the corresponding signals for all carbon atoms in the molecule, confirming the carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine and the indazole ring, as well as C-H and C=C stretching vibrations of the aromatic rings.
Reactivity Profile
The reactivity of 3-(m-tolyl)-1H-indazol-5-amine is dictated by the functional groups present in the molecule.
Figure 2: Key reactivity sites of 3-(m-tolyl)-1H-indazol-5-amine.
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N-Alkylation and N-Acylation: The indazole ring can undergo alkylation or acylation at the N1 and N2 positions. The regioselectivity of these reactions is often dependent on the reaction conditions.
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Reactions of the 5-Amino Group: The primary amino group is nucleophilic and can readily react with electrophiles. This allows for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas, which is a common strategy in medicinal chemistry to modulate the properties of a lead compound.
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Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the 4- and 6-positions of the indazole ring.
Biological Activity and Applications
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 3-aryl-1H-indazole scaffold is a common feature in many kinase inhibitors.
While specific biological activity data for 3-(m-tolyl)-1H-indazol-5-amine is limited in publicly available literature, its structural similarity to known kinase inhibitors suggests that it is a valuable intermediate for the synthesis of potential anticancer agents. The tolyl group can occupy a hydrophobic pocket in the kinase active site, while the amino group provides a vector for the introduction of solubilizing groups or moieties that can form additional interactions with the target protein.
Researchers can utilize this compound as a starting point for the development of novel inhibitors targeting a variety of kinases implicated in cancer, such as VEGFR, PDGFR, and Src family kinases. Structure-activity relationship (SAR) studies can be conducted by modifying the tolyl group and by derivatizing the 5-amino group to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
3-(m-tolyl)-1H-indazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its basic properties, including a pH-dependent solubility and multiple reactive sites, make it a versatile building block for the synthesis of diverse chemical libraries. The proposed synthetic route via Suzuki-Miyaura coupling offers an efficient means of accessing this compound. Further investigation into its specific biological activities, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize 3-(m-tolyl)-1H-indazol-5-amine in their scientific endeavors.
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